molecular formula C24H24N4O2S B3968362 ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3968362
M. Wt: 432.5 g/mol
InChI Key: VJGQORSIBCILIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex dihydropyrimidine (DHPM) derivative that serves as a key scaffold in medicinal chemistry research. This compound belongs to the Biginelli-derived pyrimidine family, which is extensively investigated for its diverse pharmacological potential. A primary research focus for this specific analog is its role as a potent VEGFR-2 kinase inhibitor, a critical target in anti-angiogenesis therapy (PubMed) . Its mechanism involves binding to the ATP-active site of VEGFR-2, thereby suppressing downstream signaling pathways essential for tumor growth and metastasis. The molecular architecture, incorporating the 2-thioxo and the 4-(pyrazolyl) moieties, is designed to optimize binding affinity and selectivity. Consequently, it is a vital tool compound for researchers studying angiogenic processes and for the in vitro evaluation of novel anticancer agents. Further research applications include its exploration as a multi-kinase inhibitor and its utility in structure-activity relationship (SAR) studies to develop new therapeutic candidates for proliferative diseases.

Properties

IUPAC Name

ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-30-23(29)20-16(3)25-24(31)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGQORSIBCILIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Anticancer Activity

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant promise as an anticancer agent. Research indicates that it acts as an enzyme inhibitor affecting critical signaling pathways involved in cancer cell proliferation and survival:

  • Mechanism of Action : It inhibits specific enzymes such as kinesin-5, which is essential for mitosis. This inhibition leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells.

Antimicrobial Properties

Preliminary studies have also highlighted its potential antimicrobial properties. The compound interacts with various molecular targets within microbial systems, modulating their activity and leading to observable biological effects.

Enzyme Inhibition

The compound's ability to bind to specific enzymes enhances its utility in drug design. It has been studied for its interactions with enzymes involved in metabolic pathways critical for disease progression.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in vivo by inducing apoptosis through the MAPK/ERK signaling pathway.
  • Antimicrobial Studies : Another study focused on its antimicrobial efficacy against various bacterial strains, revealing promising results that warrant further exploration in clinical settings.
  • Mechanistic Insights : Research has elucidated the compound's mechanism of action at the molecular level, providing insights into how it interacts with specific targets within biological systems.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Substituents on Pyrazole Ring Key Properties/Activities Source
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) 1,3-diphenyl Enhanced lipophilicity; potential antimicrobial activity
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-chloro-3-methyl Anticarcinogenic and antibacterial activity reported
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(4-fluorophenyl) Improved metabolic stability; tested for anti-inflammatory applications
  • Key Findings: Electron-Withdrawing Groups (e.g., Cl): Chlorine at position 5 of the pyrazole (as in ) increases antibacterial potency due to enhanced electrophilicity. Fluorine vs. Methyl: The 4-fluorophenyl analog () exhibits higher metabolic stability compared to the 4-methylphenyl variant, attributed to fluorine’s electronegativity and reduced susceptibility to oxidative degradation.

Modifications in the Tetrahydropyrimidine Core

Compound Name Core Modification Pharmacological Relevance Source
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine fusion Antiviral activity against RNA viruses; IC₅₀ = 12 µM (in vitro)
Ethyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methoxyphenyl substitution Improved solubility; tested as a kinase inhibitor
  • Key Findings :
    • Thione vs. Oxo Groups : Replacement of the 2-thioxo group with a 2-oxo group (as in ) reduces thiol-mediated toxicity but may decrease reactivity in nucleophilic substitutions.
    • Heterocyclic Fusion : Thiazolo[3,2-a]pyrimidine derivatives () exhibit broader bioactivity profiles, including antiviral and anticancer effects, due to increased planarity and improved DNA intercalation.

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts :
    • The target compound’s ¹H NMR shows distinct deshielding at the tetrahydropyrimidine NH (δ 9.8–10.2 ppm) and pyrazole aromatic protons (δ 7.2–7.6 ppm) .
    • Fluorinated analogs (e.g., ) display characteristic ¹⁹F NMR signals at δ -115 ppm, absent in methyl- or chloro-substituted derivatives.
  • Thermal Stability :
    • Thione-containing derivatives (e.g., the target compound and ) decompose at higher temperatures (Tₐ = 220–240°C) compared to oxo analogs (Tₐ = 180–200°C) .

Biological Activity

Overview

Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. Its unique structure incorporates a tetrahydropyrimidine ring fused with a pyrazole moiety, contributing to its diverse pharmacological properties. This compound has garnered attention for its potential applications in cancer therapy and other therapeutic areas due to its ability to modulate critical signaling pathways involved in cell proliferation and survival.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.5 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes such as kinesin-5, which plays a vital role in mitosis. By inhibiting these enzymes, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death. This mechanism is particularly relevant in cancer treatment where uncontrolled cell proliferation is a primary concern .

Anticancer Activity

This compound has demonstrated significant anticancer properties through various studies:

  • Cell Proliferation Inhibition : The compound has shown antiproliferative activity against several cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. Studies indicate that it may inhibit the growth of these cells through mechanisms involving apoptosis and cell cycle arrest .
  • Signaling Pathway Modulation : The compound modulates key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in regulating cell survival and proliferation. This modulation is essential for its anticancer effects .
  • In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving overall survival rates.

Antimicrobial Activity

Preliminary studies also suggest that this compound exhibits antimicrobial properties. It interacts with specific molecular targets within bacterial cells, potentially modulating their activity and leading to observable biological effects. The unique structural features allow effective binding to enzymes and receptors involved in various physiological processes .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

ComponentRole in Activity
Tetrahydropyrimidine RingEssential for enzyme inhibition
Pyrazole MoietyContributes to anticancer and antimicrobial properties
Thioxo GroupEnhances binding affinity to biological targets

Study on Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized various derivatives of pyrazole-containing compounds and evaluated their anticancer activities. The study found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 0.5 µM to 10 µM depending on the specific cell line tested .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of thiazolidinone derivatives revealed that compounds with structural similarities to ethyl 6-methyl... exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard antibiotics used in clinical settings .

Q & A

Q. What are the common synthetic routes for ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via multi-step reactions, often involving:

  • Biginelli reaction : A one-pot, three-component condensation of aldehydes, ethyl acetoacetate, and thiourea derivatives. Catalysts like WO₃/ZrO₂ under solvent-free conditions improve yields (75–85%) and reduce reaction time (3–4 hours) .
  • Multi-step functionalization : Post-condensation modifications, such as coupling with pyrazole intermediates, require controlled temperatures (60–80°C) and reagents like triethylamine in dichloromethane .
  • Green chemistry approaches : Solvent-free protocols and recyclable catalysts enhance sustainability .

Table 1: Key Synthetic Methods

MethodCatalyst/SolventYield (%)Reference
Biginelli condensationWO₃/ZrO₂ (solvent-free)75–85
Pyrazole couplingDichloromethane/TEA60–70

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX for refinement , ORTEP-3 for visualization ) resolves the 3D structure, including bond angles and torsional strain in the tetrahydropyrimidine core .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., pyrazole C-H coupling constants ).
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹ ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

  • Catalyst screening : WO₃/ZrO₂ increases reaction efficiency by reducing side products (e.g., dimerization) .
  • Temperature control : Lower temperatures (40–50°C) during cyclization minimize decomposition .
  • Chromatographic purification : Gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in bioactivity (e.g., cytotoxic vs. non-toxic results) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) .
  • Structural analogs : Compare with derivatives (e.g., replacing 4-methylphenyl with trifluoromethyl groups ) to establish structure-activity relationships (SAR).
  • Solubility factors : Use DMSO/cosolvent systems to ensure consistent compound dissolution .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using crystallographic data .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET profiling : SwissADME predicts pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. Table 2: Key Computational Tools

ToolApplicationReference
Autodock VinaDocking studies
GROMACSMolecular dynamics
SwissADMEADMET prediction

Methodological Considerations

  • Data contradiction resolution : Cross-validate crystallographic data (e.g., bond lengths) with DFT calculations (B3LYP/6-31G*) .
  • Stereochemical analysis : Use NOESY NMR to confirm spatial arrangements of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.